molecular formula C18H20 B14749279 1,1'-(Hex-1-ene-1,2-diyl)dibenzene CAS No. 5041-39-4

1,1'-(Hex-1-ene-1,2-diyl)dibenzene

Cat. No.: B14749279
CAS No.: 5041-39-4
M. Wt: 236.4 g/mol
InChI Key: UKPODFRZGIFARJ-UHFFFAOYSA-N
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Description

1,1’-(Hex-1-ene-1,2-diyl)dibenzene is an organic compound characterized by the presence of a hexene chain bonded to two benzene rings. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The unique structure of 1,1’-(Hex-1-ene-1,2-diyl)dibenzene makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

The synthesis of 1,1’-(Hex-1-ene-1,2-diyl)dibenzene typically involves the alkylation of benzene with hexene. This reaction can be catalyzed by various acids or zeolites to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and pressures to ensure a high yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

1,1’-(Hex-1-ene-1,2-diyl)dibenzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Hydrogenation of the double bond in the presence of a catalyst such as palladium on carbon can convert the compound into a saturated hydrocarbon.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,1’-(Hex-1-ene-1,2-diyl)dibenzene and its derivatives exert their effects involves binding to specific molecular targets. For instance, the modulation of GABAA receptors is achieved through the binding of the compound to the benzodiazepine binding site, leading to conformational changes in the receptor structure. This interaction enhances the inhibitory effects of GABA, thereby influencing neurotransmission and potentially improving cognitive function in neurodevelopmental disorders .

Comparison with Similar Compounds

1,1’-(Hex-1-ene-1,2-diyl)dibenzene can be compared to other similar compounds such as:

The uniqueness of 1,1’-(Hex-1-ene-1,2-diyl)dibenzene lies in its specific structure, which allows for a diverse range of chemical reactions and applications in different fields.

Properties

CAS No.

5041-39-4

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

1-phenylhex-1-en-2-ylbenzene

InChI

InChI=1S/C18H20/c1-2-3-12-18(17-13-8-5-9-14-17)15-16-10-6-4-7-11-16/h4-11,13-15H,2-3,12H2,1H3

InChI Key

UKPODFRZGIFARJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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